3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)dipyridine
CAS No.: 501327-05-5
Cat. No.: VC16881894
Molecular Formula: C16H26N2O2Si3
Molecular Weight: 362.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 501327-05-5 |
|---|---|
| Molecular Formula | C16H26N2O2Si3 |
| Molecular Weight | 362.64 g/mol |
| IUPAC Name | bis[[dimethyl(pyridin-3-yl)silyl]oxy]-dimethylsilane |
| Standard InChI | InChI=1S/C16H26N2O2Si3/c1-21(2,15-9-7-11-17-13-15)19-23(5,6)20-22(3,4)16-10-8-12-18-14-16/h7-14H,1-6H3 |
| Standard InChI Key | HFHCQRJDWLKXJP-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C1=CN=CC=C1)O[Si](C)(C)O[Si](C)(C)C2=CN=CC=C2 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The molecule consists of a central trisiloxane chain () with methyl groups attached to each silicon atom. Two pyridine rings are bonded to the terminal silicon atoms via dimethylsilyloxy linkages, forming a symmetrical architecture. The IUPAC name, bis[[dimethyl(pyridin-3-yl)silyl]oxy]-dimethylsilane, reflects this arrangement. The canonical SMILES string further clarifies the connectivity.
The siloxane backbone imparts flexibility and thermal stability, while the pyridine rings introduce Lewis basicity, enabling metal coordination. This duality makes the compound a versatile ligand in organometallic chemistry.
Physicochemical Properties
Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 362.64 g/mol |
| Density | Not reported |
| Melting/Boiling Points | Not reported |
| Solubility | Likely soluble in organic solvents (e.g., chloroform, THF) |
The absence of reported melting/boiling points and density in available literature underscores the need for further experimental characterization .
Synthesis and Characterization
Analytical Characterization
1H NMR and mass spectrometry are critical for verifying structure. For related siloxanes, 1H NMR peaks near δ 0.09–0.21 ppm correspond to methyl groups on silicon, while pyridine protons appear as multiplet signals between δ 7.0–8.5 ppm . High-resolution mass spectrometry would confirm the molecular ion peak at m/z 362.64.
Coordination Chemistry and Ligand Behavior
Metal-Binding Capabilities
The pyridine nitrogen atoms act as electron donors, facilitating coordination to transition metals such as palladium, platinum, or ruthenium. The siloxane spacer enhances ligand flexibility, allowing adaptive geometry in metal complexes. For instance, in palladium catalysis, such ligands could stabilize square-planar intermediates while resisting steric strain.
Stability in Complexes
The trisiloxane chain’s hydrophobicity and inertness improve the stability of resulting metal complexes under aqueous or oxidative conditions. This property is advantageous for catalytic applications requiring long-term durability.
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